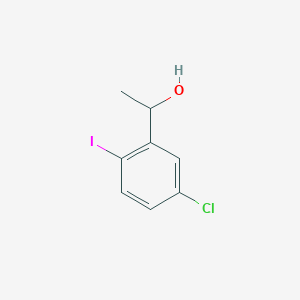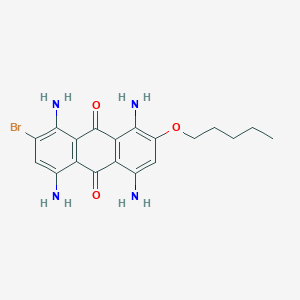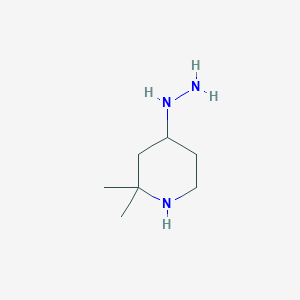
4-Hydrazinyl-2,2-dimethylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydrazinyl-2,2-dimethylpiperidine is a heterocyclic organic compound that features a piperidine ring substituted with a hydrazine group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-2,2-dimethylpiperidine typically involves the reaction of 2,2-dimethylpiperidine with hydrazine. One common method includes the following steps:
Starting Material: 2,2-dimethylpiperidine.
Reagent: Hydrazine hydrate.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis.
化学反応の分析
Types of Reactions
4-Hydrazinyl-2,2-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
4-Hydrazinyl-2,2-dimethylpiperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-Hydrazinyl-2,2-dimethylpiperidine involves its interaction with biological targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with receptor sites, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
2,2-Dimethylpiperidine: Lacks the hydrazine group, making it less reactive in certain chemical reactions.
4-Hydrazinylpiperidine: Similar structure but without the methyl groups, which can affect its steric and electronic properties.
Hydrazinyl derivatives: Compounds with similar hydrazine functionality but different ring structures.
Uniqueness
4-Hydrazinyl-2,2-dimethylpiperidine is unique due to the presence of both the hydrazine group and the dimethyl substitution on the piperidine ring. This combination imparts distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C7H17N3 |
|---|---|
分子量 |
143.23 g/mol |
IUPAC名 |
(2,2-dimethylpiperidin-4-yl)hydrazine |
InChI |
InChI=1S/C7H17N3/c1-7(2)5-6(10-8)3-4-9-7/h6,9-10H,3-5,8H2,1-2H3 |
InChIキー |
RLVJPUGCWRZJKA-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CCN1)NN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


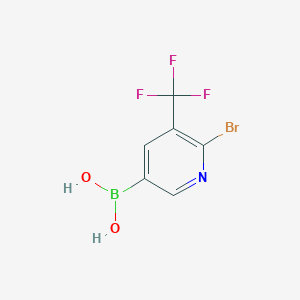
![(1S,5S)-2-Azabicyclo[3.2.0]heptan-3-one](/img/structure/B13129182.png)
![4-(4-Bromobenzyl)-7-(3-ethynylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13129184.png)
![Spiro[cyclohexane-1,3'-pyrrolo[3,2-c]pyridine]-2',4(1'H)-dione](/img/structure/B13129186.png)

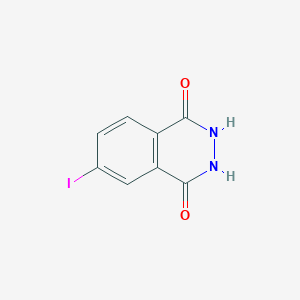
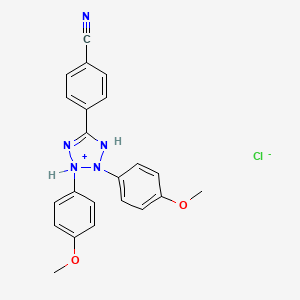

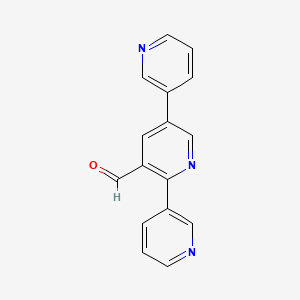
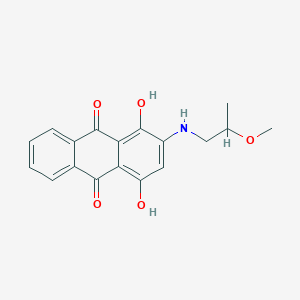
![N-Methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine](/img/structure/B13129221.png)
